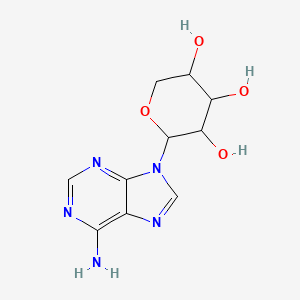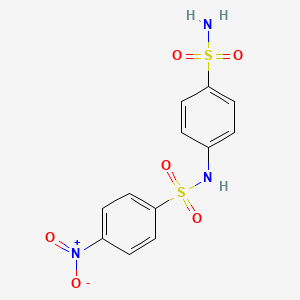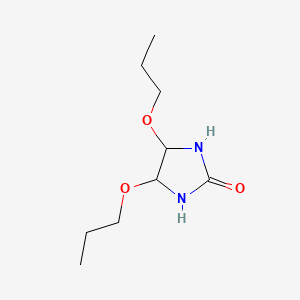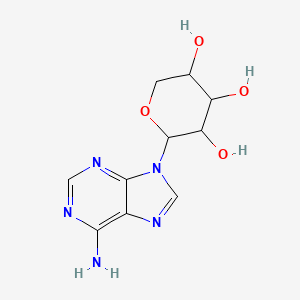
Adenine, 9-beta-D-ribopyranosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It plays a crucial role in various biological processes, including energy transfer, signal transduction, and as a building block of nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Adenine, 9-beta-D-ribopyranosyl- can be synthesized through several methods. One common approach involves the condensation of adenine with ribose under acidic conditions . Another method includes the enzymatic transglycosylation reaction, where adenine is transferred to a ribose moiety .
Industrial Production Methods
Industrial production of adenosine typically involves fermentation processes using microbial strains such as Streptomyces antibioticus . The fermentation broth is then subjected to various purification steps to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Adenine, 9-beta-D-ribopyranosyl- undergoes several types of chemical reactions, including:
Oxidation: Adenosine can be oxidized to inosine using reagents like iodine or potassium permanganate.
Reduction: Reduction of adenosine can yield deoxyadenosine.
Substitution: Adenosine can undergo substitution reactions, such as the replacement of the hydroxyl group with halogens.
Common Reagents and Conditions
Oxidation: Iodine, potassium permanganate
Reduction: Sodium borohydride
Substitution: Halogenating agents like thionyl chloride
Major Products
Oxidation: Inosine
Reduction: Deoxyadenosine
Substitution: Halogenated adenosine derivatives
Applications De Recherche Scientifique
Adenine, 9-beta-D-ribopyranosyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Biology: Plays a role in cellular energy transfer as part of ATP and ADP.
Medicine: Used in the treatment of certain types of cardiac arrhythmias and as an antiviral agent.
Industry: Employed in the production of various pharmaceuticals and as a biochemical reagent.
Mécanisme D'action
Adenine, 9-beta-D-ribopyranosyl- exerts its effects primarily through interaction with adenosine receptors (A1, A2A, A2B, and A3) in the body . These receptors are involved in various physiological processes, including vasodilation, neurotransmission, and modulation of immune responses . Adenosine acts by inducing potassium efflux and inhibiting calcium influx in nerve cells, leading to hyperpolarization and increased threshold for calcium-dependent action potentials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Inosine: Similar structure but with a hydroxyl group at the 6-position instead of an amino group.
Deoxyadenosine: Lacks the hydroxyl group at the 2’ position of the ribose.
Vidarabine: An antiviral agent with a similar structure but different sugar moiety.
Uniqueness
Adenine, 9-beta-D-ribopyranosyl- is unique due to its role in energy transfer and signal transduction in biological systems. Its ability to interact with multiple adenosine receptors makes it a versatile compound with diverse physiological effects .
Propriétés
Numéro CAS |
17434-52-5 |
|---|---|
Formule moléculaire |
C10H13N5O4 |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
2-(6-aminopurin-9-yl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) |
Clé InChI |
PIYAXTGSPRHBFB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetylphenyl)-2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B14168943.png)
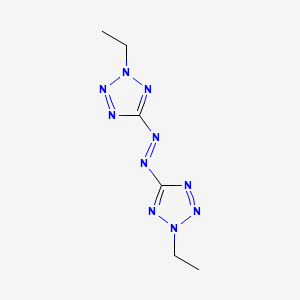
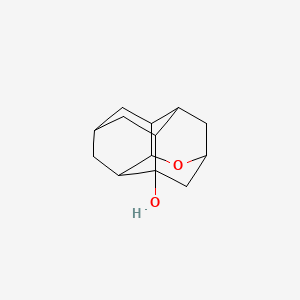
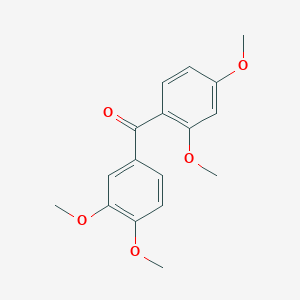
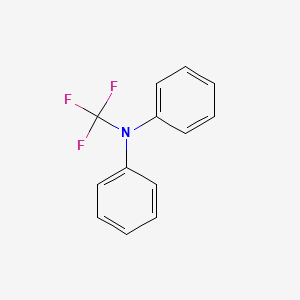
![2-methoxy-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]benzamide](/img/structure/B14168967.png)
![N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide](/img/structure/B14168974.png)
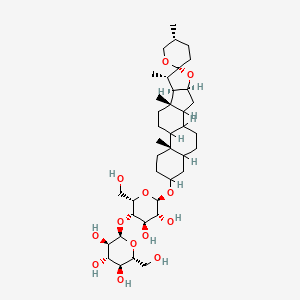
![N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14168978.png)
![N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide](/img/structure/B14168988.png)
